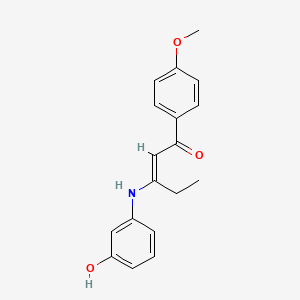![molecular formula C22H18N2O2S B15010381 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxynaphthalene moiety, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Addition of the Methylphenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxynaphthalene or methylphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives, such as:
- 4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- 2-Hydroxy-2-methylpropiophenone
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the methoxynaphthalene and methylphenyl groups in (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H18N2O2S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-10-16(11-8-14)23-22-24-21(25)20(27-22)13-18-17-6-4-3-5-15(17)9-12-19(18)26-2/h3-13H,1-2H3,(H,23,24,25)/b20-13- |
Clave InChI |
NHBZAAOMXCRKPN-MOSHPQCFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2 |
SMILES canónico |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)
![3-chloro-N-(2,5-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15010309.png)



![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15010374.png)

![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)

![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15010408.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)
